Agromet

Description

Properties

CAS No. |

123298-28-2 |

|---|---|

Molecular Formula |

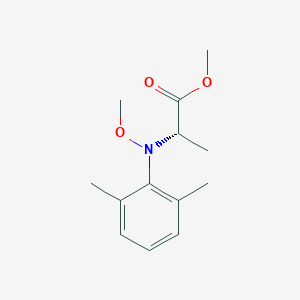

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

methyl (2S)-2-(N-methoxy-2,6-dimethylanilino)propanoate |

InChI |

InChI=1S/C13H19NO3/c1-9-7-6-8-10(2)12(9)14(17-5)11(3)13(15)16-4/h6-8,11H,1-5H3/t11-/m0/s1 |

InChI Key |

OABBFKUSJCCJFO-NSHDSACASA-N |

SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)OC |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)OC |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)OC |

Other CAS No. |

123298-28-2 |

Synonyms |

N-(2,6-Dimethylphenyl)-N-methoxyalanine methyl ester |

Origin of Product |

United States |

Preparation Methods

Agronomic Data Requirements

Agronomic data contextualizes weather forecasts within the agricultural landscape of a region. Key parameters include:

For instance, soil moisture data from automated weather stations (Agro-AWS) informs irrigation advisories during dry spells, while pest-disease models leverage historical weather trends to predict outbreaks.

Meteorological Data inputs

Weather data is sourced from multi-scale forecasts and historical climatology:

-

Short-Range Forecasts (1–5 days): District-level predictions for rainfall, temperature, humidity, and wind speed.

-

Medium-Range Forecasts (6–10 days): Extended outlooks for planning harvesting or pesticide application.

-

Historical Climatology: 30-year rainfall and temperature averages to assess anomalies.

IMD’s Gramin Krishi Mausam Seva (GKMS) system integrates these inputs with crop growth models to predict weather impacts on yield and stress factors.

Methodological Framework for Advisory Formulation

The preparation of this compound bulletins follows a structured workflow to ensure precision and relevance.

Workflow Overview

-

Data Ingestion: Weather forecasts from IMD’s Regional Meteorological Centres (RMCs) are shared with this compound Field Units (AMFUs) by 12:00 PM daily.

-

Expert Panel Review: Multidisciplinary teams comprising agronomists, meteorologists, and plant protection specialists interpret forecasts against crop conditions.

-

Advisory Drafting: Bulletins are tailored to district/block-level needs, emphasizing:

Integration of Weather Models

Global models like the Custom Bespoke Atmospheric Model (CBAM) and NASA POWER are validated for agro-climatic applications. For example:

-

CBAM outperforms NASA POWER in Rwanda’s highlands by resolving temperature gradients at 12 km resolution, critical for potato cultivation.

-

NASA POWER shows higher accuracy in Tanzania’s homogenous landscapes for groundnut yield predictions.

These models are benchmarked against ground stations to minimize biases in solar radiation and rainfall estimates, which directly impact crop simulations.

Forecast Verification and Quality Control

Ensuring the reliability of this compound advisories requires rigorous validation of weather forecasts.

Verification Metrics

IMD mandates daily verification of:

-

Rainfall Accuracy: Comparison between predicted and observed precipitation.

-

Temperature Trends: Mean absolute error (MAE) for maximum/minimum forecasts.

Results are published via IMD’s This compound Decision Support System (this compound-DSS) , with state-wise skill scores accessible to policymakers.

Case Study: CBAM Reanalysis in East Africa

A 2023 evaluation of CBAM highlighted:

-

Precipitation Skill: 15% improvement over CHIRPS in detecting localized rainfall events.

-

Temperature Delineation: Enhanced differentiation of agro-ecological zones in Rwanda’s highlands.

However, CBAM’s overestimation of solar radiation in Tanzania led to undervalued maize yield projections, underscoring the need for localized calibration.

Dissemination and Outreach Strategies

This compound advisories are distributed through diverse channels to maximize farmer engagement:

| Channel | Reach (Millions) | Advantages |

|---|---|---|

| SMS Alerts | 40.2 | Real-time delivery to mobile users |

| mKisan Portal | 15.8 | Multilingual access for rural communities |

| KVK Workshops | 2.1 | Interactive training on advisory adoption |

Feedback loops via farmer surveys and field trials ensure continuous refinement of advisory content.

Challenges and Innovations

Persistent Gaps

Chemical Reactions Analysis

Types of Reactions

Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Agromet Systems

This compound services vary globally in scope, technology adoption, and outreach. Below is a comparative analysis of systems in India, Norway, Bangladesh, and Pakistan:

Table 1: Key Features of this compound Systems

Table 2: Research Findings and Efficacy

Methodological and Technological Differentiation

- India : Leverages high-resolution models and AI to generate district-level advisories. The Vision-2047 plan emphasizes IoT sensors and satellite integration for real-time updates .

- Bangladesh : Focuses on climate vulnerability mapping and synthesizing stress indices for crops and livestock .

- Norway: Prioritizes regional weather risk communication but lacks scalable frameworks for diverse farmer needs .

- Pakistan: Relies on manual data collection but provides comprehensive weekly bulletins with phenological reports .

Q & A

Q. How to optimize multi-scale modeling frameworks for climate-agriculture interactions?

- Methodological Answer :

- Nested Modeling : Link global circulation models (GCMs) with regional crop models (e.g., APSIM) to downscale climate projections. Calibrate using observed phenological data (e.g., flowering dates) .

- Uncertainty Quantification : Apply Monte Carlo simulations to assess parameter sensitivity in yield forecasts .

Tables for Key Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.